Deschloroclozapine (DCZ) is a synthetic chemical compound [, ] primarily utilized in neuroscience research as a chemogenetic actuator for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) [, , , , , , , ]. DREADDs are engineered receptors that respond exclusively to specific exogenous ligands, allowing researchers to manipulate neuronal activity in vivo with high precision [, , , , , , , , , , , , , , , , , , ]. DCZ exhibits high potency and selectivity for specific muscarinic-based DREADDs, particularly hM3Dq (excitatory) and hM4Di (inhibitory) [, , , , , , , , , ]. This selectivity makes DCZ a valuable tool for studying the relationship between neuronal activity and behavior in various animal models [, , , , , , , , , , , , , , , , , ].
DCZ exerts its effects by selectively binding to and activating engineered muscarinic receptors, primarily hM3Dq and hM4Di, which are designed to respond exclusively to specific ligands like DCZ [, , , , , , , , , ]. Upon binding, DCZ triggers intracellular signaling cascades specific to the type of DREADD being activated. For instance, activation of hM3Dq by DCZ leads to neuronal excitation, while activation of hM4Di results in neuronal inhibition [, , , , , , , , , , , , , , , , , ]. This ability to manipulate neuronal activity with temporal and spatial precision makes DCZ a powerful tool for dissecting the neural circuits underlying complex behaviors.
Investigating Neural Circuits: DCZ enables researchers to selectively activate or inhibit specific neuronal populations, allowing them to dissect the role of those neurons in various behaviors. For example, DCZ has been used to study the role of the prefrontal cortex in working memory in monkeys [, , ], the impact of putamen inhibition on drinking behavior in monkeys [], and the influence of the cerebellum on ethanol consumption in mice [].
Modeling Neurological Disorders: DCZ can be used to induce or alleviate behavioral phenotypes associated with neurological and psychiatric disorders, providing insights into the underlying disease mechanisms. For instance, researchers have used DCZ to model anxiety by activating amygdala neurons in young monkeys [], and to investigate the role of GABAergic interneurons in seizure activity in a mouse model of CLN2 disease [].
Evaluating Novel Therapeutic Targets: The ability of DCZ to modulate neuronal activity with high specificity makes it a valuable tool for evaluating the therapeutic potential of targeting specific neuronal populations or circuits. For example, DCZ has been used to demonstrate the therapeutic potential of activating ventral tegmental area GABAergic neurons for reducing anxiety in a mouse model of Alzheimer's disease [].
Mapping Brain Activity: When radiolabeled with carbon-11 ([11C]DCZ), DCZ can be used as a positron emission tomography (PET) tracer to visualize and quantify DREADD expression in vivo [, , ]. This application allows for non-invasive monitoring of DREADD expression levels over time, facilitating longitudinal studies in non-human primates.
Optimization of Delivery Methods: Exploring alternative routes of administration for DCZ, such as oral delivery, to enable chronic and minimally invasive chemogenetic manipulations [].
Development of Novel DREADD Ligands: Synthesizing new DREADD agonists with improved properties, such as enhanced selectivity, potency, and pharmacokinetic profiles [].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9